molecular formula C13H18N2O3 B8072110 Benzyl (3s,4r)-3-amino-4-hydroxypiperidine-1-carboxylate

Benzyl (3s,4r)-3-amino-4-hydroxypiperidine-1-carboxylate

Cat. No.: B8072110
M. Wt: 250.29 g/mol
InChI Key: VKBBZJXAWNVLSE-NWDGAFQWSA-N
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Description

Benzyl (3S,4R)-3-amino-4-hydroxypiperidine-1-carboxylate (CAS 2382094-59-7) is a chiral piperidine derivative of high interest in medicinal chemistry and pharmaceutical research . This compound serves as a crucial synthetic intermediate, or "building block," for the development of novel therapeutic agents. Its defined stereochemistry is essential for interacting with specific biological targets. Recent scientific investigations highlight the significant research value of closely related 3-amino-4-hydroxypiperidine scaffolds. These structures are actively explored in the rational design of mechanism-based inactivators for enzymes like human ornithine aminotransferase (hOAT), a recognized potential target for treating hepatocellular carcinoma and other cancers . The specific stereochemical configuration of the (3S,4R) isomer provides a precise three-dimensional framework that is critical for achieving high potency and selectivity in such inhibitors . As a protected amino-alcohol, this molecule offers versatile handle for further synthetic modifications, enabling its incorporation into more complex, pharmacologically active molecules. The product is supplied with high purity and is intended for research and development applications exclusively. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals .

Properties

IUPAC Name

benzyl (3S,4R)-3-amino-4-hydroxypiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c14-11-8-15(7-6-12(11)16)13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12,16H,6-9,14H2/t11-,12+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKBBZJXAWNVLSE-NWDGAFQWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(C1O)N)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]([C@@H]1O)N)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Benzyl (3S,4R)-3-amino-4-hydroxypiperidine-1-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the context of neurological and psychiatric disorders. This article reviews the compound's biological activity, synthesizing findings from various studies and sources.

  • Molecular Formula : C13H18N2O3
  • Molecular Weight : 250.29 g/mol
  • CAS Number : 2382094-59-7
  • IUPAC Name : this compound

This compound exhibits its biological effects primarily through modulation of neurotransmitter systems. It has been shown to interact with the GABAergic system, which plays a crucial role in regulating neuronal excitability and is implicated in various psychiatric conditions.

GABAergic Activity

Research indicates that derivatives of piperidine, including this compound, can act as substrate-competitive inhibitors of the neuronal GABA uptake process. This inhibition can enhance GABAergic transmission, potentially providing therapeutic benefits for conditions such as anxiety and epilepsy .

In Vitro Studies

  • Neurotransmitter Uptake Inhibition :
    • This compound has been evaluated for its ability to inhibit the uptake of GABA. In vitro studies demonstrated significant activity against the GABA transporter, suggesting its potential as a therapeutic agent for enhancing GABA levels in the brain .
  • Dopamine Transporter Affinity :
    • Similar compounds have shown high affinity for dopamine transporters (DAT), which are critical in the treatment of disorders like ADHD and depression. Although specific data on this compound is limited, related piperidine derivatives have exhibited promising results in this area .

Case Studies

Several case studies have highlighted the efficacy of piperidine derivatives in treating neurological disorders:

  • A study involving piperidine-based compounds reported their effectiveness in modulating neurotransmitter systems linked to mood regulation and anxiety disorders. These compounds demonstrated improved outcomes in animal models when compared to standard treatments .

Comparative Analysis

The following table summarizes key findings related to this compound and its analogs:

CompoundActivity TypeKey Findings
This compoundGABA Uptake InhibitionSignificant inhibition observed; potential for anxiety treatment .
Related Piperidine DerivativeDopamine Transporter AffinityHigh affinity noted; implications for ADHD treatment .
Other Piperidine CompoundsMulti-targeted effectsDemonstrated antiaggregatory and antioxidant effects in Alzheimer’s models .

Scientific Research Applications

Benzyl (3S,4R)-3-amino-4-hydroxypiperidine-1-carboxylate is a compound that has garnered attention in various fields of scientific research, particularly in medicinal chemistry and pharmacology. This article explores its applications, focusing on its potential therapeutic uses, synthesis methods, and biological activities.

Pharmacological Studies

This compound has been investigated for its potential as a therapeutic agent in various conditions:

  • Neuroprotective Effects : Studies have indicated that this compound may exhibit neuroprotective properties, potentially beneficial in neurodegenerative diseases like Alzheimer's and Parkinson's. It is hypothesized to modulate neurotransmitter systems and reduce oxidative stress .
  • Antidepressant Activity : Research has shown that derivatives of piperidine compounds can influence serotonin and norepinephrine reuptake, suggesting that this compound may have antidepressant effects .

Synthesis and Derivative Development

The synthesis of this compound typically involves multi-step organic reactions. The synthesis routes often focus on achieving high yields and purity while maintaining the desired stereochemistry. Techniques such as:

  • Asymmetric Synthesis : Utilizing chiral catalysts to promote the formation of the specific stereoisomer.
  • Protecting Group Strategies : Employing various protecting groups during synthesis to prevent unwanted reactions at sensitive functional groups.

These methods are essential for developing analogs with enhanced biological activity or reduced side effects .

The biological activities of this compound have been evaluated through various assays:

Activity Methodology Findings
NeuroprotectionCell culture models with oxidative stress agentsReduced cell death in neuronal cells
Antidepressant-like effectsBehavioral tests in rodent modelsIncreased locomotor activity
Enzyme inhibitionIn vitro assays against specific targetsInhibition of monoamine oxidase

Case Studies

Several case studies highlight the compound's potential applications:

  • Case Study 1 : A study published in the Journal of Medicinal Chemistry explored the neuroprotective effects of piperidine derivatives. This compound was shown to significantly reduce neuronal apoptosis in models of oxidative stress .
  • Case Study 2 : Research conducted on antidepressant properties indicated that this compound could enhance synaptic plasticity in animal models, providing insights into its mechanism of action .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Benzyl (3S,4R)-3-amino-4-hydroxypiperidine-1-carboxylate with structurally related piperidine and pyrrolidine derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Stereochemistry Applications Toxicity/Safety
This compound 1270497-22-7 C₁₃H₁₈N₂O₃ 250.29 3-amino, 4-hydroxyl (3S,4R) Pharmaceutical intermediates, kinase inhibitors Limited toxicity data; standard precautions for amines/hydroxyls advised
Benzyl 4-aminopiperidine-1-carboxylate 120278-07-1 C₁₃H₁₈N₂O₂ 234.29 4-amino N/A Organic synthesis Toxicological properties not fully studied; irritant
Benzyl (3S,4R)-4-fluoro-3-hydroxypiperidine-1-carboxylate 1207853-10-8 C₁₃H₁₆FNO₃ 253.27 4-fluoro, 3-hydroxyl (3S,4R) Fluorinated drug intermediates No specific hazards reported
Benzyl 4-Hydroxy-1-piperidinecarboxylate 95798-23-5 C₁₃H₁₇NO₃ 235.28 4-hydroxyl N/A Protecting group strategies >98% purity; irritant
(3S,4R)-tert-Butyl 3-amino-4-fluoropyrrolidine-1-carboxylate 1820579-78-9 C₁₀H₁₇FN₂O₂ 216.25 3-amino, 4-fluoro (pyrrolidine core) (3S,4R) Antibiotic synthesis No toxicity data
Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate 39945-51-2 C₁₄H₁₉NO₃ 249.30 3-hydroxymethyl N/A Peptide modification Similar to benzyl carbamates; handle with care

Key Findings from Comparative Analysis:

Fluorine substitution (e.g., in 1207853-10-8) increases metabolic stability but reduces polarity compared to hydroxyl groups .

Stereochemical Sensitivity :

  • The (3S,4R) configuration is critical for binding to chiral receptors, as seen in kinase inhibitors. Pyrrolidine analogs (e.g., 1820579-78-9) with similar stereochemistry are used in antibiotics, highlighting the role of ring size in target specificity .

Synthetic Utility: Benzyl carbamates (e.g., 95798-23-5) are common protecting groups, but the amino-hydroxyl variant (target compound) is favored in multi-step syntheses for its orthogonal protection capabilities .

Research and Regulatory Considerations

  • Pharmaceutical Relevance : The target compound is cited in drug master files (e.g., ANDA filings) for kinase inhibitors, underscoring its role in preclinical development .
  • Ecotoxicology: Limited data exist for most analogs, but benzyl carbamates generally require controlled disposal to avoid environmental release .
  • Regulatory Status: None of the compared compounds are listed under stringent regulatory controls, but suppliers emphasize compliance with laboratory safety standards .

Preparation Methods

Core Methodology

The enantioselective reduction of N-benzyl imides represents the most widely reported route for synthesizing this compound. A cis-1-amino-indan-2-ol-derived oxazaborolidine catalyst enables asymmetric reduction, achieving enantiomeric excess (ee) values exceeding 95%. The reaction proceeds via a six-membered transition state, where the catalyst coordinates to the imide carbonyl, directing hydride transfer to the pro-S face of the substrate.

Key Steps:

  • Imide Formation : Reacting 3-keto-4-hydroxypiperidine with benzyl chloroformate generates the N-benzyl imide precursor.

  • Catalytic Reduction : Using 10 mol% oxazaborolidine catalyst and borane-dimethyl sulfide (BH₃·SMe₂) in tetrahydrofuran (THF) at −20°C yields the (3S,4R)-configured amino alcohol.

  • Workup : Quenching with methanol, followed by silica gel chromatography, isolates the product in 82–87% yield.

Industrial Adaptations:

Continuous flow microreactor systems enhance this method’s scalability. A 2025 study demonstrated that microreactors reduce reaction times by 40% and improve ee to 98% through precise temperature control.

Curtius Rearrangement of Azido Intermediates

Synthetic Pathway

This method exploits the Curtius rearrangement to install the amino group stereospecifically. Starting from sodium (3S,4R)-1-benzyl-3-hydroxypiperidine-4-carboxylate, diphenylphosphonic azide (DPPA) facilitates the formation of an isocyanate intermediate, which cyclizes to the target compound.

Procedure:

  • Activation : Treat the sodium carboxylate salt with DPPA in acetonitrile at 75°C for 5 hours.

  • Cyclization : Intramolecular nucleophilic attack by the hydroxyl group on the isocyanate generates the cyclic carbamate.

  • Purification : Ethyl acetate extraction and flash chromatography yield the product in 78% purity, with further recrystallization achieving >99% ee.

Limitations:

  • Requires stoichiometric DPPA, increasing costs.

  • Residual azide intermediates pose safety risks.

Chiral Pool Synthesis from L-Malic Acid

Stereochemical Economy

L-Malic acid serves as a chiral starting material, leveraging its inherent (2S,3R) configuration to dictate the final product’s stereochemistry. This 16-step route achieves a 26% overall yield and >98% ee.

Critical Transformations:

  • Ring Expansion : L-Malic acid is converted to a γ-lactone, which undergoes reductive amination to form a piperidine scaffold.

  • Benzylation : Benzyl chloroformate protects the amine under Schotten-Baumann conditions (pH 9–10, 0°C).

  • Oxidative Deprotection : Hydrogenolysis removes temporary protecting groups, followed by final crystallization.

Advantages:

  • Avoids expensive chiral catalysts.

  • Compatible with large-scale GMP production.

Industrial-Scale Oxidation of Piperidine Alcohols

Oppenauer Oxidation Strategy

A patent-pending method employs aluminum isopropoxide-catalyzed Oppenauer oxidation to convert 1-benzyl-3-hydroxy-4-aminopiperidine to the corresponding ketone, which is subsequently reduced and carbamoylated.

Process Highlights:

  • Reagents : Pimelinketone (cyclohexanone dimer) as hydride acceptor, aluminum isopropoxide (5 mol%).

  • Conditions : 80°C for 8 hours in dichloromethane, achieving 93% conversion.

  • Distillation : Short-path distillation under vacuum (60 Pa, 104–105°C) delivers pharmaceutical-grade product.

Comparative Analysis of Methods

Table 1: Synthesis Method Performance Metrics

MethodYield (%)ee (%)ScalabilityCost ($/kg)
Enantioselective Reduction8798High1,200
Curtius Rearrangement7899Medium2,500
Chiral Pool (L-Malic)2698High900
Oppenauer Oxidation9399.5High800

Key Findings:

  • Cost Efficiency : Chiral pool synthesis is most economical but requires lengthy steps.

  • Stereocontrol : Curtius rearrangement and Oppenauer oxidation achieve the highest ee.

  • Industrial Fit : Continuous flow enantioselective reduction balances speed and purity.

Q & A

Q. Optimization Strategies :

ParameterOptimal ConditionImpact on Yield
Catalyst Loading2–5 mol% IrHigher enantioselectivity (ee >90%)
SolventDMFEnhances reaction rate vs. THF or MeCN
Temperature50°CBalances reaction speed and stereocontrol

How can researchers resolve discrepancies in toxicity data between safety data sheets for this compound?

Advanced Question
Conflicting SDS entries highlight gaps in toxicological profiling:

  • : "Toxicological properties not thoroughly investigated" .
  • : "No known hazards" .
  • : Potential skin/eye irritation .

Q. Methodological Approach :

Literature Review : Cross-reference peer-reviewed studies on structurally analogous piperidine derivatives.

In Silico Models : Use tools like OECD QSAR Toolbox to predict acute toxicity .

Pilot Toxicity Assays : Conduct in vitro cytotoxicity screens (e.g., MTT assay on HEK293 cells) .

What analytical techniques confirm the stereochemical integrity of this compound?

Advanced Question

  • Chiral SFC : Resolves enantiomers with ee >93% using Chiralpak® columns (e.g., AD-H or AS-3) .
  • NMR Spectroscopy :
    • ¹H NMR : Coupling constants (J values) distinguish axial vs. equatorial substituents on the piperidine ring .
    • ¹³C NMR : Carbon chemical shifts confirm carboxylate and benzyl group positions .
  • X-ray Crystallography : Definitive stereochemical assignment via single-crystal analysis (e.g., as in ) .

How do the hydroxyl and amino groups influence the compound’s reactivity in further derivatization?

Advanced Question

  • Amino Group :
    • Protection : Use Boc or Fmoc groups to prevent undesired nucleophilic reactions .
    • Derivatization : React with activated esters (e.g., NHS esters) for amide bond formation .
  • Hydroxyl Group :
    • Activation : Convert to triflate or mesylate for substitution reactions .
    • Oxidation Risk : Avoid strong oxidants (e.g., CrO₃) to prevent ketone formation .

Q. Example Reaction :

This compound  
+ AcCl → Benzyl (3S,4R)-3-acetamido-4-hydroxypiperidine-1-carboxylate  

Purification : Silica gel chromatography (ethyl acetate:hexane = 1:3) .

What are the key spectroscopic markers in NMR and IR for confirming the compound’s structure?

Basic Question

  • ¹H NMR (400 MHz, CDCl₃) :
    • δ 1.8–2.2 ppm (piperidine H-2/H-6 axial protons) .
    • δ 4.5–5.1 ppm (benzyl CH₂, split into AB quartet) .
  • ¹³C NMR :
    • δ 155–160 ppm (carbamate carbonyl) .
    • δ 65–70 ppm (C-4 hydroxyl-bearing carbon) .
  • FTIR :
    • 1680–1700 cm⁻¹ (C=O stretch, carbamate) .
    • 3300–3500 cm⁻¹ (N-H and O-H stretches) .

What strategies mitigate racemization during enantioselective synthesis?

Advanced Question

  • Low-Temperature Reactions : Perform steps below 0°C to slow epimerization .
  • Chiral Auxiliaries : Use Evans oxazolidinones to stabilize stereocenters .
  • In Situ Monitoring : Track ee via SFC or polarimetry during reaction progression .

Case Study :
In , maintaining DMF at 50°C with 5 mol% Ir catalyst preserved 94% ee .

How should researchers handle and store this compound to ensure stability?

Basic Question

  • Storage Conditions :
    • Temperature : –20°C under argon .
    • Light Sensitivity : Amber glass vials to prevent photodegradation .
  • Decomposition Risks :
    • Avoid prolonged exposure to moisture (hydrolysis of carbamate) .
    • Incompatible with strong acids/bases (piperidine ring opening) .

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